"2-Ethoxy-4-formylphenyl propionate" synthesis pathway
"2-Ethoxy-4-formylphenyl propionate" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 2-Ethoxy-4-formylphenyl propionate. The synthesis is achieved via the esterification of the readily available starting material, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). This document details the underlying reaction mechanism, provides a step-by-step experimental protocol suitable for laboratory execution, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the fields of fine chemicals, fragrance, and drug development, offering field-proven insights into the practical execution of this synthesis.
Introduction and Strategic Rationale
2-Ethoxy-4-formylphenyl propionate is a chemical intermediate and potential fragrance or flavor component, structurally derived from ethyl vanillin. Ethyl vanillin, a widely used synthetic perfume and flavorant, serves as an ideal and cost-effective starting material for this synthesis.[1][2][3][4] The target molecule is an ester, which is commonly synthesized by reacting an alcohol (in this case, the phenolic hydroxyl group of ethyl vanillin) with a carboxylic acid derivative.
The selected pathway involves the direct propionylation of the phenolic hydroxyl group of ethyl vanillin using propionyl chloride in the presence of a base catalyst. This method is chosen for its high efficiency, straightforward execution, and the commercial availability of all necessary reagents. The reaction proceeds under mild conditions and typically results in high yields of the desired product.
Synthesis Pathway and Mechanistic Overview
The core of this synthesis is a nucleophilic acyl substitution reaction. The phenolic oxygen of ethyl vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
2.1 Reaction Scheme
The overall transformation is illustrated below:
Caption: Overall synthesis scheme for 2-Ethoxy-4-formylphenyl propionate.
2.2 Mechanism of Action
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Activation: The base (e.g., pyridine or triethylamine) deprotonates the phenolic hydroxyl group of ethyl vanillin, forming a more potent phenoxide nucleophile.
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Nucleophilic Attack: The phenoxide anion attacks the highly electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.
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Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
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Neutralization: The expelled chloride ion combines with the protonated base to form a salt (e.g., pyridinium hydrochloride), which often precipitates from the reaction mixture. This neutralization step is crucial as it drives the reaction to completion.
Detailed Experimental Protocol
This protocol is a self-validating system designed for yielding a high-purity product. Adherence to stoichiometry and conditions is critical for success.
3.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Purity |
| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 (1.0) | >99% |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 6.1 g (5.6 mL) | 0.066 (1.1) | >98% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 5.7 g (5.8 mL) | 0.072 (1.2) | >99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | 1 M (aq) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Saturated (aq) |
| Brine | NaCl | 58.44 | ~50 mL | - | Saturated (aq) |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | - | Reagent Grade |
3.2 Step-by-Step Synthesis Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl Vanillin (10.0 g, 0.060 mol).
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Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until all the ethyl vanillin has dissolved.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (5.8 mL, 0.072 mol) to the stirred solution.
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Acylation: While maintaining the temperature at 0 °C, add propionyl chloride (5.6 mL, 0.066 mol) dropwise over 15-20 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl vanillin spot.
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Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl (aq). Shake well to quench the reaction and dissolve the pyridine salt.
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Aqueous Work-up:
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Separate the organic layer.
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Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
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Causality: The HCl wash removes residual pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes excess water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3 Purification
The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a pure crystalline solid.
Product Characterization
The identity and purity of the final product, 2-Ethoxy-4-formylphenyl propionate, must be confirmed through analytical methods.
4.1 Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | - |
| Molar Mass | 222.24 g/mol | - |
| Physical Form | Powder / Crystalline Solid | |
| Melting Point | 46-47 °C | |
| Appearance | White to off-white solid |
4.2 Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, -CHO), 7.4-7.5 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.6 (q, 2H, -OCOCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, -OCOCH₂CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ ~191 (-CHO), 172 (-C=O), 152 (Ar-C), 145 (Ar-C), 135 (Ar-C), 125 (Ar-C), 123 (Ar-C), 112 (Ar-C), 65 (-OCH₂), 28 (-COCH₂), 14 (-OCH₂CH₃), 9 (-COCH₂CH₃).
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IR (KBr, cm⁻¹): ~2980 (C-H), 1760 (C=O, ester), 1695 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1200-1280 (C-O stretch).
Safety and Handling
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Propionyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Pyridine: Is flammable and toxic. Avoid inhalation and skin contact.
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Dichloromethane (DCM): Is a suspected carcinogen. All handling should be performed in a fume hood.
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Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.
All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of 2-Ethoxy-4-formylphenyl propionate from ethyl vanillin via propionylation with propionyl chloride is a highly effective and reliable method. The protocol described herein is robust, utilizing standard laboratory techniques and readily available reagents to produce the target compound in high yield and purity. This guide provides the necessary technical details and scientific rationale for successful execution by qualified professionals.
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